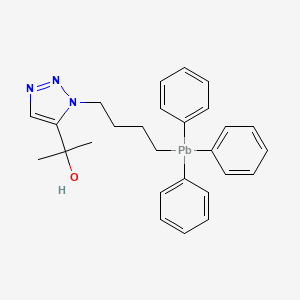
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol is a complex organic compound that features a unique combination of a triazole ring and a triphenylplumbyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol typically involves a multi-step process. The initial step often includes the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The triphenylplumbyl group is then introduced via a coupling reaction, which may involve the use of a palladium catalyst under inert conditions to ensure the stability of the plumbyl group.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would be crucial due to the potential toxicity of lead-containing intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The triphenylplumbyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the triphenylplumbyl group could result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound may serve as a probe in biochemical assays due to its unique structural features.
Industry: It can be utilized in the development of advanced materials, such as polymers with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol involves its interaction with molecular targets through its triazole and triphenylplumbyl groups. The triazole ring can engage in hydrogen bonding and π-π interactions, while the triphenylplumbyl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-(4-Triphenylmethylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- 2-(1-(4-Triphenylsilylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
- 2-(1-(4-Triphenylgermylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol
Uniqueness
What sets 2-(1-(4-Triphenylplumbylbutyl)-1H-1,2,3-triazol-5-yl)-2-propanol apart from similar compounds is the presence of the triphenylplumbyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the combination of a triazole ring with a plumbyl group is relatively rare, making this compound a valuable subject for further research.
Propiedades
Número CAS |
73826-06-9 |
|---|---|
Fórmula molecular |
C27H31N3OPb |
Peso molecular |
621 g/mol |
Nombre IUPAC |
2-[3-(4-triphenylplumbylbutyl)triazol-4-yl]propan-2-ol |
InChI |
InChI=1S/C9H16N3O.3C6H5.Pb/c1-4-5-6-12-8(7-10-11-12)9(2,3)13;3*1-2-4-6-5-3-1;/h7,13H,1,4-6H2,2-3H3;3*1-5H; |
Clave InChI |
FCDISBYVWIBULA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN=NN1CCCC[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



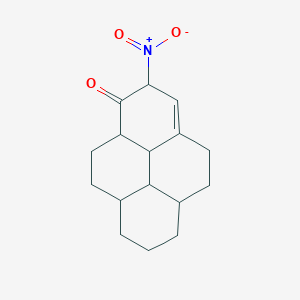
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
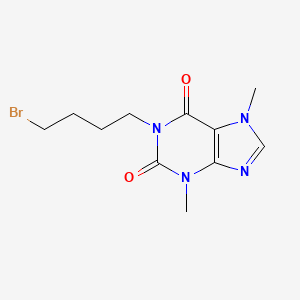

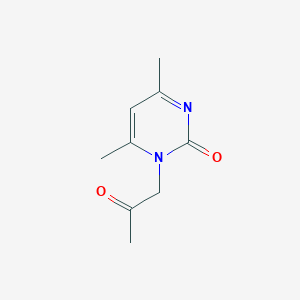


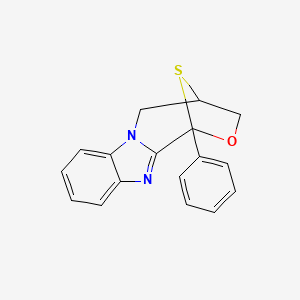
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
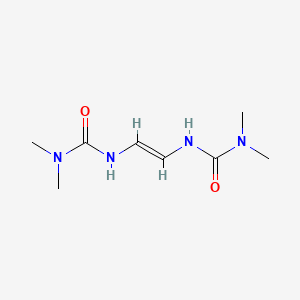

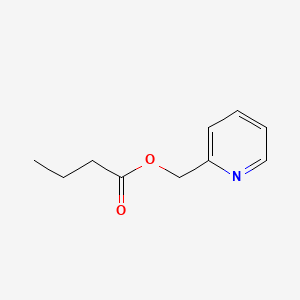
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
